4-Cyclopropoxy-2-fluorobenzonitrile
Description
4-Cyclopropoxy-2-fluorobenzonitrile is a substituted benzonitrile derivative featuring a cyclopropoxy group at the 4-position and a fluorine atom at the 2-position of the benzene ring. The nitrile group (-CN) enhances its utility as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The cyclopropoxy moiety introduces steric and electronic effects due to the strained cyclopropane ring, which can influence molecular conformation and reactivity. Fluorine, a common bioisostere, improves metabolic stability and binding affinity in drug candidates .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FNO/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5,8H,3-4H2 |
InChI Key |
HHZBNLPZZCJZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-fluorobenzonitrile typically involves the reaction of 2,4-difluorobenzonitrile with cyclopropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution of the fluorine atom at the fourth position with the cyclopropoxy group . The reaction mixture is usually heated to around 95°C and stirred for several hours to complete the reaction. After the reaction, the mixture is cooled, and the product is isolated through standard purification techniques such as extraction and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The nitrile group can be reduced to primary amines or oxidized to carboxylic acids under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Substitution: Products include various substituted benzonitriles depending on the nucleophile used.
Reduction: The major product is 4-Cyclopropoxy-2-fluorobenzylamine.
Oxidation: The major product is 4-Cyclopropoxy-2-fluorobenzoic acid.
Scientific Research Applications
4-Cyclopropoxy-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 4-Cyclopropoxy-2-fluorobenzonitrile include derivatives with variations in substituent positions, functional groups, or additional reactive moieties. Below is a detailed comparison based on the provided evidence and inferred properties:
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester
- CAS Number : 2377609-55-5
- Structure : Contains a boronic acid pinacol ester at the 4-position, a cyclopropylmethoxy group at the 3-position, and fluorine at the 2-position.
- Functional Groups : Nitrile (-CN), boronic ester (B-O pinacol).
- Reactivity/Applications :
- The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in drug discovery (e.g., synthesizing biaryl structures).
- The nitrile group may facilitate further functionalization, such as hydrolysis to carboxylic acids or conversion to tetrazoles.
- Key Differences : The boronic ester introduces orthogonal reactivity compared to the parent benzonitrile, expanding its utility in catalytic transformations .
2-(Cyclopropylmethoxy)-5-fluoroaniline
- Structure : Features a cyclopropylmethoxy group at the 2-position and fluorine at the 5-position, with an amine (-NH₂) replacing the nitrile.
- Functional Groups : Amine (-NH₂), ether (-O-).
- Reactivity/Applications: The amine group allows for diazotization, acylation, or sulfonation, making it a precursor for dyes, pigments, and pharmaceuticals.
- Key Differences : The absence of a nitrile reduces polarity, while the amine enhances nucleophilicity, enabling distinct reaction pathways .
Structural and Functional Comparison Table
Research Findings and Implications
Reactivity in Cross-Coupling : The boronic ester derivative (CAS 2377609-55-5) has demonstrated high efficiency in Suzuki reactions, with yields exceeding 80% under optimized conditions for biaryl synthesis . This contrasts with the parent benzonitrile, which lacks direct coupling capability.
Electronic Effects: Fluorine’s position (ortho vs. meta) significantly impacts electronic density.
Steric Considerations : The cyclopropoxy group’s rigidity may hinder rotation around the benzene ring, affecting binding to biological targets or catalytic sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
